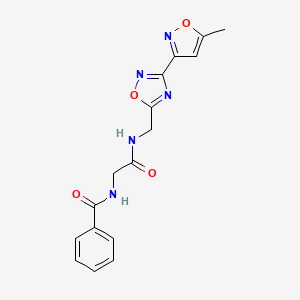

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Beschreibung

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazolyl group and linked to a benzamide moiety via an amino-oxoethyl spacer.

Eigenschaften

IUPAC Name |

N-[2-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-10-7-12(20-24-10)15-19-14(25-21-15)9-17-13(22)8-18-16(23)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAAYWXINFGKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of 5-methylisoxazole: This can be synthesized from appropriate precursors such as 3-amino-5-methylisoxazole.

Synthesis of 1,2,4-oxadiazole: This involves the cyclization of suitable nitrile oxides with amidoximes.

Coupling Reaction: The 5-methylisoxazole and 1,2,4-oxadiazole intermediates are then coupled using a suitable linker, such as an aminoethyl group.

Final Assembly: The final step involves the attachment of the benzamide group to the coupled intermediate under appropriate conditions, often using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the isoxazole or oxadiazole rings.

Reduction: Reduced forms of the oxadiazole or benzamide groups.

Substitution: Substituted derivatives at the benzamide or oxadiazole positions.

Wissenschaftliche Forschungsanwendungen

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or photonic properties.

Wirkmechanismus

The mechanism of action of N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors where the compound can act as an inhibitor or modulator. The pathways involved often include inhibition of key enzymes in inflammatory pathways or disruption of microbial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Structural Differences: Replaces the 1,2,4-oxadiazole with a 1,3,4-thiadiazole ring and lacks the amino-oxoethyl linker.

- Synthesis: Synthesized via hydroxylamine hydrochloride and potassium carbonate in ethanol (70% yield) .

- Physical Properties :

- Molecular weight: 348.39 g/mol (vs. higher for the target compound).

- Melting point: 160°C (lower thermal stability than oxadiazole analogs).

- Spectroscopy : IR confirms a single carbonyl (1606 cm⁻¹), unlike the dual carbonyls in acetylated analogs .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )

- Structural Differences : Incorporates a pyridinyl-acetyl group instead of the methylisoxazolyl-oxadiazole system.

- Synthesis : Prepared via reaction with acetylacetone in acetic acid (80% yield) .

- Physical Properties :

- Molecular weight: 414.49 g/mol.

- Melting point: 290°C (higher thermal stability due to acetyl substitution).

- Spectroscopy : Dual carbonyl peaks at 1679 and 1605 cm⁻¹ (IR), indicating acetyl and benzamide groups .

- Bioactivity : The pyridinyl-acetyl group may enhance π-π stacking in protein binding but reduce metabolic stability.

(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]oxazin-4-yl)acetate Derivatives ()

N-(2-Methylphenyl)-5-(2-Phenyl-1,3-Benzoxazol-5-yl)-1,3,4-Oxadiazol-2-amine (Compound 4a, )

- Structural Differences : Substitutes the methylisoxazolyl group with a benzoxazolyl ring and includes an aniline linker.

- Synthesis : Achieved via carbodiimide-mediated coupling (similar to ’s methods) .

- Bioactivity: The benzoxazole-oxadiazole hybrid may exhibit fluorescence properties useful in imaging, unlike the target compound’s non-fluorescent isoxazole .

N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)thio)-4H-1,2,4-Triazol-3-yl)methyl)-4-Methoxybenzamide ()

- Structural Differences : Features a 1,2,4-triazole core with a hydroxamic acid side chain.

- Physical Properties : Higher molecular weight (e.g., 506.59 g/mol for analogs) due to methoxybenzamide and triazole groups .

Key Comparative Data Table

Biologische Aktivität

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzamide core linked to a 1,2,4-oxadiazole and a 5-methylisoxazole moiety. This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial properties. A study focusing on various oxadiazole derivatives, including those similar to N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide, reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide | Pseudomonas aeruginosa | 8 µg/mL |

This table highlights the effectiveness of the compound against specific bacterial strains. The low MIC values indicate strong antibacterial activity.

Anticancer Activity

The anticancer potential of compounds containing oxadiazole and isoxazole groups has been investigated extensively. Studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study evaluating the cytotoxic effects of N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide on cancer cell lines:

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

-

Results :

- The compound exhibited IC50 values of 15 µM for MCF-7 cells and 20 µM for A549 cells.

- Notably, HepG2 cells showed resistance with an IC50 greater than 50 µM.

These results suggest that while the compound is effective against certain cancer types, its efficacy may vary significantly across different cell lines.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide. Modifications in substituents on the oxadiazole and isoxazole rings have been shown to influence both antimicrobial and anticancer activities. For instance:

Table 2: Structure–Activity Relationship Insights

| Substituent | Activity Type | Observations |

|---|---|---|

| Methoxy group | Antimicrobial | Increased activity against E. coli |

| Dimethylamino group | Anticancer | Enhanced cytotoxicity in MCF-7 cells |

| Fluoro group | Reduced activity | Lower efficacy observed in all tested strains |

Toxicity Studies

Toxicological assessments are essential for evaluating the safety profile of N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide. Recent studies involving zebrafish embryos indicated low toxicity levels with an LC50 greater than 20 mg/L. This suggests that while the compound exhibits promising biological activities, it may also maintain a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.